2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines. The base structure is a benzoxazepine ring system fused to a benzene ring, with partial saturation at positions 2, 3, 4, and 5. The carboxylic acid substituent is located at position 9, and the hydrochloride salt forms via protonation of the nitrogen atom in the oxazepine ring.

Systematic classification :

- Parent heterocycle : 1,4-Benzoxazepine (a seven-membered ring containing oxygen at position 1 and nitrogen at position 4).

- Saturation : Tetrahydro modification at positions 2, 3, 4, and 5.

- Substituents : Carboxylic acid (–COOH) at position 9; hydrochloride (–Cl) counterion.

The molecular formula is C₁₀H₁₂ClNO₃ , with a molecular weight of 229.66 g/mol .

Molecular Architecture: Benzoxazepine Core and Functional Group Analysis

The molecular architecture comprises three key components (Figure 1):

- Benzoxazepine core : A fused bicyclic system with a benzene ring (six-membered) and a partially saturated oxazepine ring (seven-membered). The oxazepine ring contains oxygen at position 1 and nitrogen at position 4, connected by single bonds at positions 2, 3, and 5.

- Carboxylic acid group : Located at position 9 (ortho to the oxygen atom in the benzoxazepine system). This group introduces hydrogen-bonding capacity and acidity (pKa ≈ 2–3).

- Hydrochloride salt : The nitrogen at position 4 is protonated, forming a quaternary ammonium chloride, enhancing solubility in polar solvents.

Key bond lengths and angles (derived from analogous structures):

- C–O bond in oxazepine: 1.43 Å.

- C–N bond in oxazepine: 1.47 Å.

- Dihedral angle between benzene and oxazepine rings: 12–18° (indicating mild puckering).

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound are not publicly available, related benzoxazepine derivatives exhibit orthorhombic or monoclinic crystal systems with P2₁2₁2₁ or P2₁/c space groups. For example:

| Parameter | Value (Analogous Compound) |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 9.13 Å, b = 10.62 Å, c = 30.19 Å |

| Z (molecules/unit cell) | 4 |

Conformational isomerism arises from rotation about the C–N bond in the oxazepine ring, yielding gauche and anti conformers. The hydrochloride salt stabilizes the anti conformation due to ionic interactions.

Comparative Structural Analysis with Related Benzoxazepine Derivatives

Structural variations among benzoxazepine derivatives significantly influence physicochemical properties (Table 1):

The carboxylic acid group in This compound enhances hydrogen-bonding interactions compared to alkyl or halogen-substituted derivatives, making it more suitable for coordination chemistry or protein binding.

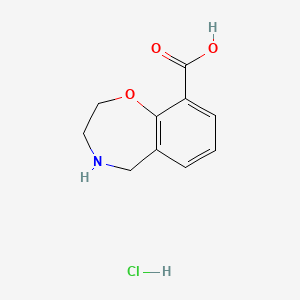

Figure 1. Molecular structure of this compound. The benzoxazepine core is highlighted in blue, the carboxylic acid group in red, and the hydrochloride counterion in green.

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRQVSJCUNAEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A prevalent method for constructing 1,4-benzoxazepines involves reacting o-aminophenol derivatives with bifunctional electrophiles. For example, titanium tetrachloride (TiCl₄)-mediated condensation of aldehydes with malonic esters has been employed to form 4-substituted benzoxazepines. Adapting this approach, 4-pyridin-2-yl-2,3,4,5-tetrahydro-benzo[f]oxazepine-7-carbaldehyde undergoes condensation with dimethyl malonate in tetrahydrofuran (THF) to yield α,β-unsaturated esters, which can be further functionalized.

Reaction conditions :

Oxidative Ring-Closing with Hypervalent Iodine Reagents

Recent advances utilize phenyliodine(III) diacetate (PIDA) and BF₃·Et₂O to trigger 1,2-aryl migration/fluorination cascades in o-alkenyl aryl ureas, forming benzoxazepine skeletons. While this method focuses on fluorination, the underlying ring-closing mechanism—involving electrophilic activation and aryl shifts—could be adapted for non-fluorinated analogs by modifying substituents.

Key steps :

Salt Formation and Final Isolation

The hydrochloride salt is formed by treating the free base with hydrogen chloride (HCl) in ethanol or diethyl ether. For example, dissolving 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid in anhydrous ethanol and adding HCl gas until precipitation yields the hydrochloride salt.

Purification :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for verifying regiochemistry and purity. For related 1,5-benzoxazepines, characteristic signals include:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms homogeneity. Chiral stationary phases (e.g., Chiralpak AD-H) assess enantiopurity in asymmetric syntheses.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzoxazepine derivatives with potential biological activity .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride typically involves the cyclization of substituted isoindole derivatives. Techniques such as microwave heating or catalytic cycloaddition reactions are often employed to facilitate the formation of the benzoxazepine ring. The synthesis process can be optimized by varying reaction conditions and the choice of reagents.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for versatile chemical modifications that can lead to new derivatives with varied properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding. Its structure aids in understanding how it interacts with biological macromolecules.

Medicine

The compound has shown promise in pharmaceutical development, particularly for treating cancer and cardiovascular diseases. Its mechanisms of action often involve modulation of enzyme activity or receptor signaling pathways.

Industry

In industrial applications, this compound is used to produce various chemical intermediates and specialty chemicals. Its versatility makes it valuable in synthesizing compounds with specific desired properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance:

- A study demonstrated that certain derivatives inhibit the proliferation of cancer cells (e.g., MCF-7 breast cancer cell line) with significant antiproliferative activity.

Pharmacological Effects

Beyond anticancer properties, research has explored other pharmacological effects:

- Neuroprotective Effects : Some studies suggest that these compounds may protect neurons by modulating neurotransmitter systems and reducing neuroinflammation.

- Antimicrobial Activity : Preliminary investigations indicate potential effectiveness against specific bacterial strains.

Case Studies and Research Findings

Several case studies have documented the biological activities of related benzoxazepine compounds:

- Anticancer Activity Study : A comprehensive evaluation showed that modifications in chemical structure significantly influenced biological activity against various cancer cell lines.

- Neuropharmacological Assessment : Research involving animal models indicated that certain benzoxazepines could alleviate symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress markers.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects such as anti-cancer or anti-inflammatory actions .

Comparison with Similar Compounds

4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic Acid

Molecular Formula: C₁₄H₁₉NO₅ Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, replacing the hydrochloride salt.

| Property | Target Compound | Boc-Protected Analogue |

|---|---|---|

| Molecular Weight | 185.45 g/mol | 281.30 g/mol |

| Solubility | High (HCl salt enhances polarity) | Lower (Boc group increases hydrophobicity) |

| Stability | Moderate (acid-sensitive) | High (Boc protects amine) |

| Price (50mg) | €728.00 | €735.00 |

Applications : The Boc derivative is a stable intermediate for peptide coupling or multi-step synthesis, avoiding unwanted side reactions at the amine site .

5-Fluoro-1H-1,3-benzodiazole-4-carboxylic Acid Hydrochloride

Molecular Formula : C₈H₆ClFN₂O₂

Key Features : Replaces the oxazepine oxygen with two nitrogens (benzodiazole core) and introduces a fluorine atom.

| Property | Target Compound | Benzodiazole Analogue |

|---|---|---|

| Aromatic System | Benzoxazepine (O, N) | Benzodiazole (2N) |

| Electron Density | Moderate (oxygen less electronegative) | High (electron-deficient diazole) |

| Molecular Weight | 185.45 g/mol | 216.45 g/mol |

Applications : The fluorine atom improves metabolic stability and binding affinity in receptor-targeted drug candidates, while the diazole core enhances π-π stacking in enzyme inhibition .

9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

Molecular Formula: C₉H₉BrClNO Key Features: Halogenated derivatives (Br at position 9, Cl at 7) without the carboxylic acid group.

| Property | Target Compound | Halogenated Analogue |

|---|---|---|

| Substituents | Carboxylic acid (polar) | Br/Cl (lipophilic) |

| Molecular Weight | 185.45 g/mol | 262.35 g/mol |

| Lipophilicity (LogP) | Lower | Higher |

Applications : Bromine and chlorine substituents increase membrane permeability, making this analogue suitable for central nervous system (CNS) drug discovery. The absence of a carboxylic acid reduces solubility but improves blood-brain barrier penetration .

Research Findings and Functional Insights

- Carboxylic Acid Role : The target compound’s carboxylic acid group enables salt formation (improving bioavailability) and serves as a handle for bioconjugation. In contrast, halogenated analogues prioritize lipophilicity for tissue penetration .

- Synthetic Utility : Boc protection is critical for amine stability during synthesis, while halogenation requires electrophilic substitution under controlled conditions .

- Biological Activity : Fluorine in benzodiazole derivatives enhances metabolic resistance, whereas the benzoxazepine core’s oxygen may participate in hydrogen bonding with biological targets .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride (CAS Number: 933754-35-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its anticancer activity and other pharmacological effects supported by various studies.

The molecular formula of this compound is with a molecular weight of 193.20 g/mol. The compound is characterized by its unique benzoxazepine structure which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 933754-35-9 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. A significant study conducted on various benzoxazepine compounds demonstrated their ability to inhibit the proliferation of cancer cells. Specifically, derivatives of tetrahydrobenzoxazepines were tested against the MCF-7 breast cancer cell line. The compound (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine exhibited an impressive IC50 value of , indicating potent antiproliferative activity .

The mechanism underlying the anticancer effects involves the modulation of apoptosis regulatory pathways. cDNA microarray studies revealed that these compounds may target genes involved in apoptosis, suggesting that they could induce programmed cell death in cancer cells .

Pharmacological Effects

Beyond anticancer properties, 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives have been investigated for various pharmacological effects :

- Neuroprotective Effects : Some studies suggest that benzoxazepines may exhibit neuroprotective properties by interacting with neurotransmitter systems and potentially modulating neuroinflammation.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several case studies have documented the biological activities of related benzoxazepine compounds:

- Study on Anticancer Activity : A comprehensive study evaluated a series of tetrahydrobenzoxazepines for their efficacy against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity.

- Neuropharmacological Assessment : Research involving animal models has shown that certain benzoxazepines can alleviate symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress markers.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride with ≥95% purity?

Methodological Answer:

- Utilize multi-step condensation reactions involving substituted benzoxazepine precursors and carboxylic acid derivatives. Optimize reaction parameters (e.g., temperature, catalysts) to minimize side products. For example, tert-butoxycarbonyl (Boc) protection strategies can enhance intermediate stability . Post-synthesis, employ recrystallization or column chromatography to achieve ≥95% purity, as validated by HPLC and NMR .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- Combine 1H/13C NMR to confirm core benzoxazepine scaffold and substituent positioning. Use HPLC (C18 column, acidic mobile phase) for purity assessment, cross-referenced with mass spectrometry (ESI-MS) for molecular weight verification. Thermal gravimetric analysis (TGA) can detect hydrate or solvent residues in the hydrochloride form .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

- Store the compound in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzoxazepine ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation products. Lyophilization may improve long-term stability for hygroscopic batches .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Introduce substituents at the C-7 or C-9 positions (e.g., halogenation, glycyl groups) to modulate electronic or steric properties. For example, 7-bromo derivatives (e.g., 7-bromo-4-Boc-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid) can enhance binding affinity in receptor assays . Computational docking (AutoDock Vina) and ADMET predictions (SwissADME) should guide analog prioritization .

Q. How to resolve contradictions in purity data between synthetic batches?

Methodological Answer:

- Apply orthogonal analytical methods : Compare HPLC retention times with LC-MS for co-eluting impurities. Use 2D NMR (COSY, HSQC) to detect trace stereoisomers or tautomers. For batches with inconsistent purity, revise purification protocols (e.g., switch from silica gel to reverse-phase chromatography) .

Q. What strategies are recommended for impurity profiling in pharmacological studies?

Methodological Answer:

- Employ LC-HRMS (high-resolution mass spectrometry) to identify impurities at ≤0.1% levels. For example, oxidized byproducts (e.g., N-oxide derivatives) or dehydrohalogenated species may form during synthesis. Compare impurity spectra against databases (e.g., ChemSpider) and synthesize reference standards for quantification .

Q. How to evaluate the compound’s potential as a kinase inhibitor or GPCR modulator?

Methodological Answer:

- Perform in vitro kinase assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify targets. For GPCR screening, use calcium flux assays (FLIPR) in HEK293 cells transfected with receptors like 5-HT1A or dopamine D2. Cross-reference with patented benzoxazepine derivatives (e.g., Arena Pharmaceuticals’ 8-chloro-1-methyl analog) to infer mechanistic pathways .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- Implement Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry). Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. For pilot-scale batches (≥500 mg), switch to flow chemistry systems to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.